molecular formula C11H7Cl2N3O4 B2881101 1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1946812-17-4

1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2881101
CAS No.: 1946812-17-4
M. Wt: 316.09
InChI Key: JAJLMHFKJIFYDY-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound that features a dichlorobenzyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps One common method starts with the nitration of 2,3-dichlorobenzyl alcohol to introduce the nitro group This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The dichlorobenzyl group can be subjected to reductive dechlorination.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives or dechlorinated products.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
  • 1-(2,3-Dichlorobenzyl)-3-amino-1H-pyrazole-5-carboxylic acid
  • 1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups on the pyrazole ring, which can influence its reactivity and biological activity. The dichlorobenzyl group also contributes to its distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O4/c12-7-3-1-2-6(10(7)13)5-15-8(11(17)18)4-9(14-15)16(19)20/h1-4H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJLMHFKJIFYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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